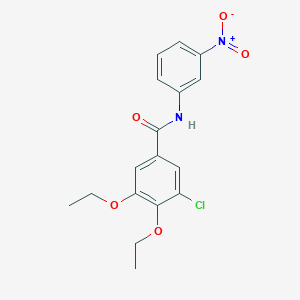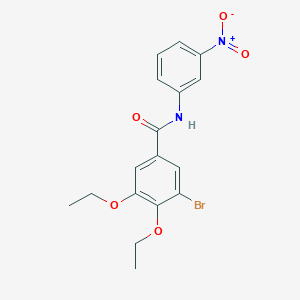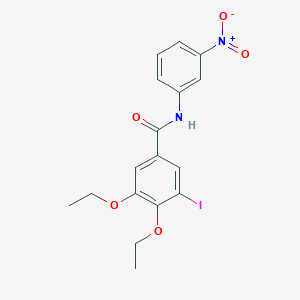![molecular formula C15H13BrFNO3 B3498444 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B3498444.png)
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
Übersicht
Beschreibung
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide, also known as BPHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPHA is a derivative of the widely used drug, acetaminophen, and has been synthesized for its potential use as a tool in studying various biological processes.
Wissenschaftliche Forschungsanwendungen
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the study of protein-protein interactions. 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide has been shown to bind to the SH3 domain of the protein, Grb2, and inhibit its interaction with other proteins. This property of 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide can be used to study the role of protein-protein interactions in various biological processes.
Wirkmechanismus
The mechanism of action of 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide is not fully understood. However, it is believed that 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide binds to the SH3 domain of Grb2 and inhibits its interaction with other proteins. This leads to a disruption of the downstream signaling pathways that are regulated by Grb2.
Biochemical and Physiological Effects:
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide in lab experiments is its ease of synthesis. 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide can be synthesized in a laboratory setting using commercially available starting materials. Another advantage is its potential as a tool for studying protein-protein interactions. However, one limitation of 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide. One area of research is in the development of 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide derivatives with improved solubility and potency. Another area of research is in the study of the role of protein-protein interactions in various biological processes using 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide as a tool. Additionally, 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide could be used to study the role of Grb2 in cancer development and progression.
Eigenschaften
IUPAC Name |
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-7,19H,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQMDZXRIQNZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B3498375.png)
![N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-5-(3-chlorophenyl)-2-furamide](/img/structure/B3498384.png)
![5-(3-chlorophenyl)-N-[(5-quinolinylamino)carbonothioyl]-2-furamide](/img/structure/B3498393.png)
![5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide](/img/structure/B3498398.png)
![5-bromo-2-methoxy-3-methyl-N-[(8-quinolinylamino)carbonothioyl]benzamide](/img/structure/B3498404.png)
![N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3498413.png)
![N-({[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3498415.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B3498416.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B3498421.png)
![5-bromo-2-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B3498439.png)

![1-allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3498447.png)

